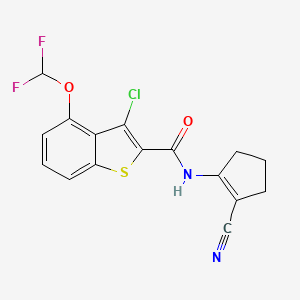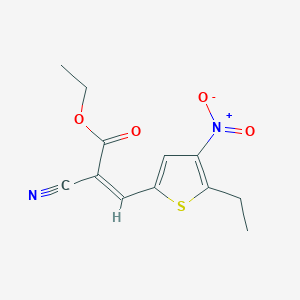![molecular formula C22H21N5O3S B10956410 N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzamide CAS No. 1005592-51-7](/img/structure/B10956410.png)
N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- This compound has the chemical formula C12H11F3N4O.
- It belongs to the class of organic compounds known as benzamides .
- Benzamides are characterized by a benzene ring attached to an amide functional group.
- The specific compound you mentioned contains additional heterocyclic rings (benzothiophene and pyrazole) and substituents.
- Its systematic name is N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzamide .
Preparation Methods
- Unfortunately, detailed synthetic routes and reaction conditions for this specific compound are not readily available in the literature.
- industrial production methods likely involve multi-step syntheses, starting from commercially available precursors.
- Researchers would typically optimize these routes for yield, purity, and scalability.
Chemical Reactions Analysis
- The compound may undergo various reactions, including:
Oxidation: Introduction of oxygen or other oxidizing agents.
Reduction: Addition of hydrogen or reducing agents.
Substitution: Replacement of functional groups.
- Common reagents and conditions would depend on the specific reaction.
- Major products formed would vary based on the reaction type.
Scientific Research Applications
Biology: Studying its interactions with biological macromolecules (e.g., proteins, nucleic acids).
Medicine: Exploring its pharmacological properties, potential as a drug candidate, or use in drug discovery.
Industry: Assessing its suitability for materials science (e.g., polymers, liquid crystals).
Mechanism of Action
- To determine the mechanism of action, researchers would investigate its molecular targets.
- Pathways involved could include enzyme inhibition, receptor binding, or modulation of cellular processes.
- Unfortunately, specific details for this compound are not readily available.
Comparison with Similar Compounds
- While I don’t have direct information on similar compounds, you can explore related benzamides, pyrazoles, and benzothiophenes.
- Highlight the unique features of this compound compared to others in the same class.
Remember that scientific research is ongoing, and new findings may emerge
Properties
CAS No. |
1005592-51-7 |
|---|---|
Molecular Formula |
C22H21N5O3S |
Molecular Weight |
435.5 g/mol |
IUPAC Name |
N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[(5-methyl-3-nitropyrazol-1-yl)methyl]benzamide |
InChI |
InChI=1S/C22H21N5O3S/c1-13-7-8-17-18(11-23)22(31-19(17)9-13)24-21(28)16-6-4-3-5-15(16)12-26-14(2)10-20(25-26)27(29)30/h3-6,10,13H,7-9,12H2,1-2H3,(H,24,28) |
InChI Key |
LRNGHOJTGPTXSI-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2=C(C1)SC(=C2C#N)NC(=O)C3=CC=CC=C3CN4C(=CC(=N4)[N+](=O)[O-])C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(4-fluorophenyl)-N-[2-(1H-indol-3-yl)ethyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10956328.png)

![1-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide](/img/structure/B10956332.png)
![ethyl (2Z)-5-(4-fluorophenyl)-2-{3-[(4-iodophenoxy)methyl]-4-methoxybenzylidene}-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B10956335.png)

![N-[(4-chloro-1-ethyl-1H-pyrazol-5-yl)methyl]-N-methyl-5-{[3-(trifluoromethyl)phenoxy]methyl}furan-2-carboxamide](/img/structure/B10956360.png)
![5-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(2-fluoro-5-methylphenyl)furan-2-carboxamide](/img/structure/B10956374.png)
![(5-Ethylthiophen-2-yl)[7-(thiophen-2-yl)-5-(trifluoromethyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]methanone](/img/structure/B10956379.png)
![1-butyl-6-cyclopropyl-N-[1-(2,4-dimethylphenyl)ethyl]-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10956384.png)
![1-(difluoromethyl)-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-N-(2-phenylethyl)-1H-pyrazole-4-sulfonamide](/img/structure/B10956391.png)
![(2E)-N-[1-(2,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-3-(1-methyl-1H-pyrazol-4-yl)prop-2-enamide](/img/structure/B10956396.png)
![7-(1,5-dimethyl-1H-pyrazol-4-yl)-N-(2-fluorophenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10956402.png)
![3,5-dimethyl-N-[2-(5-methyl-1H-indol-3-yl)ethyl]-1,2-oxazole-4-sulfonamide](/img/structure/B10956407.png)
![2-(4-Iodoanilino)-N'-[(E)-1-(1-naphthyl)methylidene]propanohydrazide](/img/structure/B10956408.png)
